molecular formula C9H8N2O2 B1369149 methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 394223-02-0

methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B1369149
Key on ui cas rn: 394223-02-0
M. Wt: 176.17 g/mol
InChI Key: HWOQCGSIDCQVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09051317B2

Procedure details

A mixture of compound 6-c (6 g, 17.4 mmol) and Cs2CO3 (CAS 534-17-8) (17 g, 52.2 mmol) in methanol (70 mL) and THF (140 mL) was stirred at 15° C. for 12 h. The solvent was removed under vacuum. H2O (30 mL) was added and the mixture was extracted with ethyl acetate (30 mL×3). The organic layer was washed with brine and dried over Na2SO4. The solvent was evaporated under vacuum to yield product 6-d as a white powder (1.39 g, 46%).
Name
compound 6-c
Quantity
6 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S([N:11]1[C:19]2[CH:18]=[CH:17][N:16]=[CH:15][C:14]=2[CH:13]=[C:12]1[C:20]([O:22][CH2:23]C)=[O:21])(C1C=CC(C)=CC=1)(=O)=O.C([O-])([O-])=O.[Cs+].[Cs+]>CO.C1COCC1>[NH:11]1[C:15]2[N:16]=[CH:17][CH:18]=[CH:19][C:14]=2[CH:13]=[C:12]1[C:20]([O:22][CH3:23])=[O:21] |f:1.2.3|

Inputs

Step One
Name
compound 6-c
Quantity
6 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)N1C(=CC=2C=NC=CC21)C(=O)OCC
Name
Cs2CO3
Quantity
17 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Name
Quantity
140 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
was stirred at 15° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
H2O (30 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (30 mL×3)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield product 6-d as a white powder (1.39 g, 46%)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
N1C(=CC=2C=CC=NC21)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.